

# An In-depth Technical Guide to Ethyl $\alpha$ -Bromophenylacetate (CAS 2882-19-1)

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## Compound of Interest

Compound Name: Ethyl alpha-bromophenylacetate

Cat. No.: B129744

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and synthetic applications of Ethyl  $\alpha$ -bromophenylacetate (CAS 2882-19-1). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

## Physicochemical Properties

Ethyl  $\alpha$ -bromophenylacetate is a versatile reagent in organic synthesis. A clear understanding of its physical and chemical properties is fundamental to its effective application in research and development.<sup>[1]</sup> The key physicochemical data are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	2882-19-1	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>2</sub>	[3]
Molecular Weight	243.10 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Sweet, fruity, or pungent	[1][4]
Boiling Point	89-92 °C at 0.9 mmHg; 113 °C at 3 mmHg; 164°C at 30 mmHg	[5]
Density	1.389 g/mL at 25 °C	[5]
Refractive Index (n <sub>20</sub> /D)	>1.5390	[5]
Flash Point	>110 °C (>230 °F) - closed cup	[2][6]
Solubility	Soluble in organic solvents like ethanol and ether; Not miscible or difficult to mix in water.[1][7]	
Sensitivity	Moisture sensitive	[4][5]

## Safety and Handling

Ethyl  $\alpha$ -bromophenylacetate is classified as a hazardous substance and requires careful handling in a laboratory setting.[6][8] Adherence to safety protocols is crucial to minimize risks.

Hazard Identification:

Hazard Class	Category
Skin Corrosion/Irritation	Category 1B
Serious Eye Damage/Eye Irritation	Category 1
Specific target organ toxicity (single exposure)	Category 3 (Respiratory system)

GHS Pictograms and Signal Word:

 alt text

Signal Word: Danger[2][6]

Hazard Statements:

- H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements:

- Prevention: Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe mist/vapors/spray.[8]
- Response:
  - IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8]
  - IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
  - IF INHALED: Remove person to fresh air and keep comfortable for breathing.
  - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
  - Immediately call a POISON CENTER or doctor/physician.
- Storage: Store locked up. Store in a well-ventilated place. Keep container tightly closed.[5]  
Store under inert gas.[4][5]
- Disposal: Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:

- Use only under a chemical fume hood.[8]
- Keep away from incompatible materials such as strong oxidizing agents.[8]

- Handle in a dry, well-ventilated place.[5]

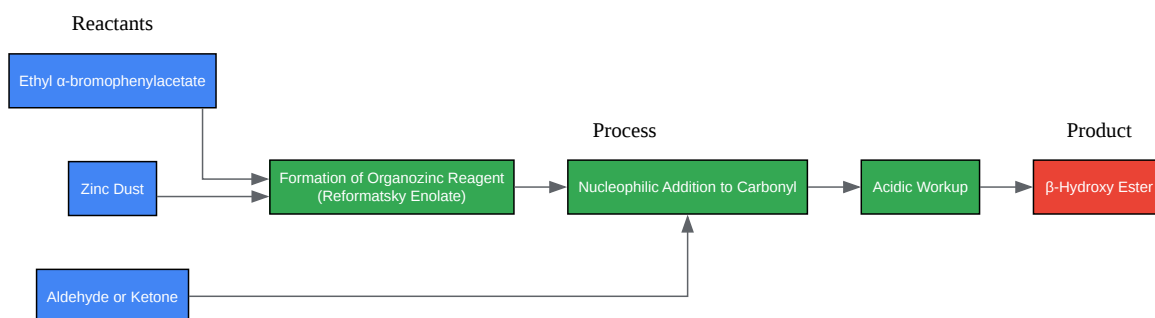
## Core Synthetic Applications

Ethyl  $\alpha$ -bromophenylacetate is a key building block in several important organic reactions, primarily due to the reactivity of the  $\alpha$ -bromo position, which makes it an excellent electrophile. [1] Its principal applications are in the formation of carbon-carbon and carbon-heteroatom bonds.

## Reformatsky Reaction

The Reformatsky reaction involves the reaction of an  $\alpha$ -halo ester with an aldehyde or ketone in the presence of metallic zinc to form a  $\beta$ -hydroxy ester. Ethyl  $\alpha$ -bromophenylacetate is a suitable  $\alpha$ -halo ester for this reaction.

Reaction Workflow:



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Caption: Workflow of the Reformatsky Reaction.

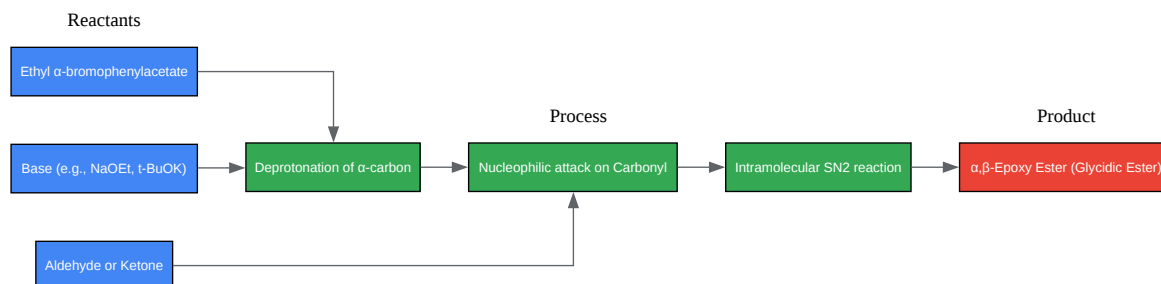
Experimental Protocol (General):

- **Activation of Zinc:** In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust. The zinc is typically activated by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. A small crystal of iodine can also be used to initiate the reaction.
- **Reaction Mixture:** Add the aldehyde or ketone and a portion of the Ethyl  $\alpha$ -bromophenylacetate to a suitable solvent (e.g., dry benzene, toluene, or THF) in the reaction flask.
- **Initiation and Reaction:** Gently warm the mixture. The reaction is often initiated by the addition of a small amount of a solution of Ethyl  $\alpha$ -bromophenylacetate in the same solvent. Once the reaction starts (indicated by a color change and/or gentle refluxing), add the remaining Ethyl  $\alpha$ -bromophenylacetate dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture for a specified time to ensure complete reaction.
- **Workup:** Cool the reaction mixture and hydrolyze it by adding a dilute acid (e.g.,  $\text{H}_2\text{SO}_4$  or HCl) or an aqueous solution of ammonium chloride.
- **Extraction and Purification:** Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.

## Darzens Condensation

The Darzens condensation (or glycidic ester condensation) is the reaction of a ketone or aldehyde with an  $\alpha$ -halo ester in the presence of a base to form an  $\alpha,\beta$ -epoxy ester (a glycidic ester).

Reaction Workflow:



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Caption: Workflow of the Darzens Condensation.

#### Experimental Protocol (General):

- **Preparation of the Base:** Prepare a solution of a strong, non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, in a dry, aprotic solvent (e.g., THF, diethyl ether, or tert-butanol).
- **Reaction Setup:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the aldehyde or ketone in the chosen solvent. Cool the solution in an ice bath.
- **Addition of Reactants:** Slowly and simultaneously add the Ethyl  $\alpha$ -bromophenylacetate and the base solution to the cooled aldehyde/ketone solution. Maintain the temperature below a certain threshold (e.g., 20°C) to control the reaction.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature for a specified period until the reaction is complete (monitored by TLC).
- **Workup and Extraction:** Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl

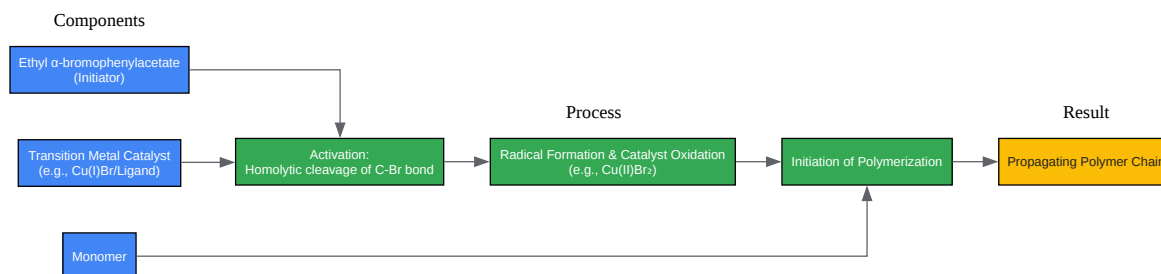
ether or ethyl acetate).

- Purification: Combine the organic layers, wash with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude glycidic ester can then be purified by column chromatography or distillation.

## Atom Transfer Radical Polymerization (ATRP)

Ethyl  $\alpha$ -bromophenylacetate is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique.<sup>[5]</sup> The phenyl and ester groups adjacent to the bromine atom stabilize the resulting radical, making it a good initiator for monomers like styrenes and methacrylates.<sup>[5]</sup>

Initiation Pathway:



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Caption: Initiation step in ATRP using Ethyl  $\alpha$ -bromophenylacetate.

Experimental Protocol (General for ATRP of Methyl Methacrylate):

- Preparation of the Catalyst Complex: In a Schlenk flask, add the copper(I) bromide and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The flask is then

sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

- **Addition of Monomer and Initiator:** The monomer (methyl methacrylate) is typically purified to remove the inhibitor before use. Add the purified monomer and the initiator, Ethyl  $\alpha$ -bromophenylacetate, to the Schlenk flask containing the catalyst complex via syringe under an inert atmosphere.
- **Polymerization:** Place the sealed flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 90°C). The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion and molecular weight.
- **Termination and Purification:** To stop the polymerization, cool the flask and expose the reaction mixture to air, which oxidizes the Cu(I) catalyst. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
- **Isolation of the Polymer:** Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

## Spectral Data

While a comprehensive collection of spectral data is best obtained from dedicated databases, the following represents typical spectral information:

- **IR Spectrum:** The infrared spectrum would show characteristic peaks for the C=O stretch of the ester group (around 1735-1750  $\text{cm}^{-1}$ ), C-O stretching, and peaks associated with the aromatic ring.
- **NMR Spectrum ( $^1\text{H}$  and  $^{13}\text{C}$ ):**
  - $^1\text{H}$  NMR: Protons of the ethyl group (a triplet and a quartet), the methine proton (a singlet), and the aromatic protons would be visible in their respective regions.
  - $^{13}\text{C}$  NMR: Resonances for the carbonyl carbon, the carbons of the aromatic ring, the methine carbon, and the carbons of the ethyl group would be observed.



For detailed spectral data, it is recommended to consult spectral databases such as the NIST WebBook or obtain a Certificate of Analysis from the supplier.[9]

This guide provides a foundational understanding of Ethyl  $\alpha$ -bromophenylacetate for its safe and effective use in a research and development context. For specific applications, further literature review and optimization of the provided general protocols are recommended.

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